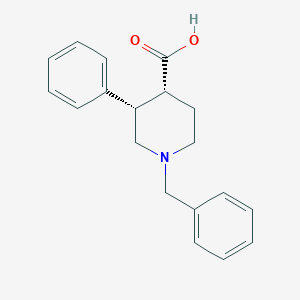
Quinolin-8-yl 2-bromobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinolin-8-yl 2-bromobenzoate, also known as QBB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound that is commonly used in the synthesis of drugs and other bioactive molecules. QBB has been shown to possess a number of interesting properties, including its ability to inhibit certain enzymes and modulate various physiological processes.
作用机制
The mechanism of action of Quinolin-8-yl 2-bromobenzoate is not fully understood, but it is believed to involve the binding of Quinolin-8-yl 2-bromobenzoate to the active site of the target enzyme. This binding can lead to conformational changes in the enzyme, which can inhibit its activity. Quinolin-8-yl 2-bromobenzoate has been shown to be a competitive inhibitor of some enzymes, meaning that it competes with the natural substrate for binding to the enzyme. In other cases, Quinolin-8-yl 2-bromobenzoate may act as an allosteric inhibitor, binding to a site on the enzyme other than the active site and causing a conformational change that inhibits the enzyme.
Biochemical and Physiological Effects:
Quinolin-8-yl 2-bromobenzoate has been shown to have a number of biochemical and physiological effects in various experimental systems. For example, Quinolin-8-yl 2-bromobenzoate has been shown to inhibit the activity of protein kinases such as PKA, PKC, and EGFR, which are involved in cell signaling pathways. Quinolin-8-yl 2-bromobenzoate has also been shown to inhibit the activity of phosphodiesterases such as PDE4, which are involved in the regulation of cyclic nucleotide signaling. These effects can lead to changes in cellular processes such as gene expression, metabolism, and cell proliferation.
实验室实验的优点和局限性
One advantage of using Quinolin-8-yl 2-bromobenzoate in lab experiments is its specificity for certain enzymes. Quinolin-8-yl 2-bromobenzoate has been shown to selectively inhibit certain enzymes without affecting others, which can be useful for studying the role of specific enzymes in various physiological processes. Another advantage of Quinolin-8-yl 2-bromobenzoate is its relatively low toxicity, which allows for its use in a variety of experimental systems. However, one limitation of using Quinolin-8-yl 2-bromobenzoate is its solubility, which can be a challenge in some experimental systems. Additionally, Quinolin-8-yl 2-bromobenzoate may not be effective in all experimental systems, as its mechanism of action may be dependent on specific cellular context.
未来方向
There are a number of future directions for research on Quinolin-8-yl 2-bromobenzoate. One area of interest is the development of more potent and selective inhibitors of specific enzymes. This could involve the synthesis of analogs of Quinolin-8-yl 2-bromobenzoate with modifications to improve their binding affinity and specificity. Another area of interest is the application of Quinolin-8-yl 2-bromobenzoate in the study of various disease states. For example, Quinolin-8-yl 2-bromobenzoate has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as a cancer therapeutic. Finally, the use of Quinolin-8-yl 2-bromobenzoate in the study of complex cellular processes such as signal transduction and gene expression could provide valuable insights into the underlying mechanisms of these processes.
合成方法
The synthesis of Quinolin-8-yl 2-bromobenzoate involves the reaction of 2-bromobenzoic acid with 8-aminoquinoline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to yield pure Quinolin-8-yl 2-bromobenzoate. This synthesis method has been optimized to produce high yields of Quinolin-8-yl 2-bromobenzoate with good purity and reproducibility.
科学研究应用
Quinolin-8-yl 2-bromobenzoate has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its ability to inhibit certain enzymes, such as protein kinases and phosphodiesterases. These enzymes play important roles in various physiological processes, including cell signaling, metabolism, and gene expression. By inhibiting these enzymes, Quinolin-8-yl 2-bromobenzoate has the potential to modulate these processes and provide insights into their underlying mechanisms.
属性
产品名称 |
Quinolin-8-yl 2-bromobenzoate |
|---|---|
分子式 |
C16H10BrNO2 |
分子量 |
328.16 g/mol |
IUPAC 名称 |
quinolin-8-yl 2-bromobenzoate |
InChI |
InChI=1S/C16H10BrNO2/c17-13-8-2-1-7-12(13)16(19)20-14-9-3-5-11-6-4-10-18-15(11)14/h1-10H |
InChI 键 |
LCKLISZFXOJXET-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)Br |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[Benzyl(methyl)amino]propan-2-yl 2,4-dichlorobenzoate](/img/structure/B257237.png)
![9-[4-(dimethylamino)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257240.png)




![2-[Benzyl(methyl)amino]ethyl 3-methoxybenzoate](/img/structure/B257252.png)
![2-[Benzyl(methyl)amino]ethyl 2,4-dichlorobenzoate](/img/structure/B257253.png)

![4-[Ethyl(2-phenylethyl)amino]-1-(4-fluorophenyl)-1-butanone](/img/structure/B257256.png)



